
2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile is an organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and materials science. This particular compound is characterized by the presence of an aminostyryl group and a malononitrile moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where malononitrile is reacted with an appropriate aldehyde in the presence of a base such as piperidine . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminostyryl group can participate in nucleophilic substitution reactions, where nucleophiles replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted styryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and nonlinear optical materials.
Wirkmechanismus
The mechanism of action of 2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(4-Aminostyryl)-5,5-dimethylcyclohex-2-enylidene)malononitrile
- 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile
- (2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofur-an-3-carbonitrile)
Uniqueness
2-(2-(4-Aminostyryl)-4H-chromen-4-ylidene)malononitrile is unique due to its specific combination of an aminostyryl group and a chromene core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H13N3O |
|---|---|
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
2-[2-[(E)-2-(4-aminophenyl)ethenyl]chromen-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C20H13N3O/c21-12-15(13-22)19-11-17(24-20-4-2-1-3-18(19)20)10-7-14-5-8-16(23)9-6-14/h1-11H,23H2/b10-7+ |
InChI-Schlüssel |
QGQMGRKXZFOCAZ-JXMROGBWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C=C(O2)/C=C/C3=CC=C(C=C3)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C=C(O2)C=CC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


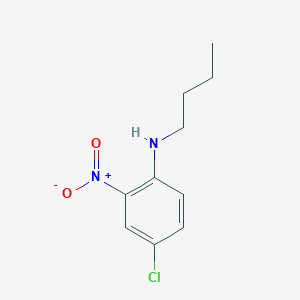
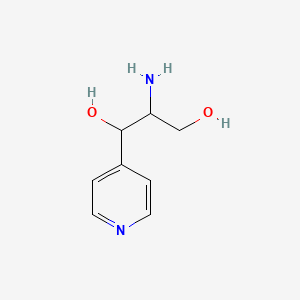

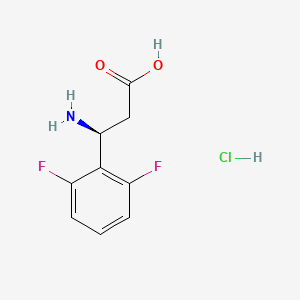
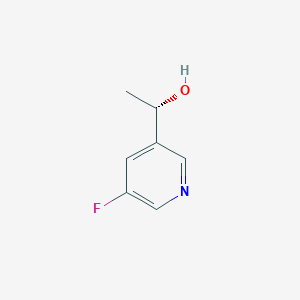


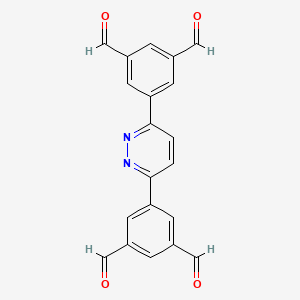
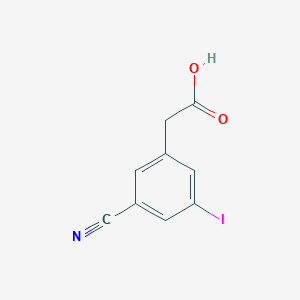
![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13651302.png)
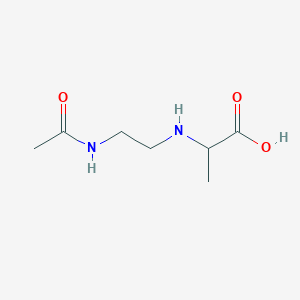
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]manganate(3-)](/img/structure/B13651327.png)
![(2Z)-2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid](/img/structure/B13651334.png)

